

Toxicological Profile of Bentranil and its Metabolites: A Technical Guide

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Compound of Interest		
Compound Name:	Bentranil	
Cat. No.:	B1668014	Get Quote

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Disclaimer: This document provides a summary of the available toxicological information on **Bentranil** and its potential metabolites. Due to the limited publicly available data on **Bentranil**, some information regarding its metabolites and their toxicity is based on predictions from related chemical structures. All data should be interpreted with caution and is intended for research and informational purposes only.

Introduction

Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one) is a post-emergent herbicide that was historically used to control annual weeds in various crops.[1] Although its commercial use has declined, understanding its toxicological profile remains pertinent for environmental risk assessment and for the evaluation of related chemical structures in drug development and other fields. Derivatives of **Bentranil** have shown potential as selective Cytochrome P450 inhibitors, which is an area of interest for cancer treatment.[1] This guide provides a comprehensive overview of the known toxicological data for **Bentranil** and explores the predicted metabolic pathways and potential toxicity of its metabolites.

Physicochemical Properties of Bentranil

A summary of the key physicochemical properties of **Bentranil** is presented in Table 1.



Property	Value	Reference
Chemical Formula	C14H9NO2	[1]
Molar Mass	223.23 g/mol	[1]
Appearance	White to almost white solid	[1]
Melting Point	124 °C	[1]
Boiling Point	192 °C	[1]
Water Solubility	5.5 mg/L	[1]

Toxicological Profile of Bentranil

Publicly available quantitative toxicological data for **Bentranil** is limited. The primary hazards identified are related to irritation.[2]

Table 2: Summary of Known Toxicological Data for Bentranil

Endpoint	Result	Reference
GHS Hazard Statements	H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation	[1][2]
Acute Oral LD50 (Rat)	Data not available	[3]
Acute Dermal LD₅o	Data not available	[3]
Acute Inhalation LC50	Data not available	[3]
NOAEL	Data not available	[3]
ADI	Data not available	[3]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of **Bentranil** are not available in the public domain. Standard OECD guidelines for acute toxicity (oral, dermal, inhalation), skin



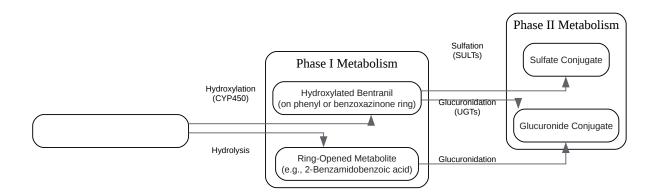
and eye irritation, and specific target organ toxicity would be the basis for such evaluations.

Metabolism of Bentranil and Toxicological Profile of Potential Metabolites

The metabolic fate of **Bentranil** in mammals has not been specifically reported. However, based on the metabolism of other benzoxazinoids, a predictive metabolic pathway can be proposed.[4][5] The primary metabolic reactions for this class of compounds include Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.

Predicted Metabolic Pathway of Bentranil

The metabolism of benzoxazinoids in mammals is known to involve hydroxylation, reduction of the heterocyclic ring, and subsequent conjugation with glucuronic acid or sulfate.[4][5] Based on these precedents, a plausible metabolic pathway for **Bentranil** is proposed below.



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Caption: Predicted Phase I and Phase II metabolic pathway of **Bentranil**.

Potential Metabolites and their Toxicological Profile

Based on the predicted metabolic pathway and chemical degradation, several potential metabolites of **Bentranil** can be postulated. The toxicological data for these specific



metabolites are largely unavailable; therefore, data from structurally similar compounds are presented as a surrogate for risk assessment.

Table 3: Toxicological Data for Potential Metabolites and Structurally Related Compounds

Potential Metabolite/Related Compound	CAS RN	Toxicological Data	Reference
2-Aminobenzonitrile	1885-29-6	LD ₅₀ (mouse, intravenous): 180 mg/kgLD ₅₀ (mouse, intraperitoneal): 1000 mg/kgMay cause respiratory irritation.	[6]
Benzoyl Cyanide	613-90-1	Moderately to highly toxic. Fatal if swallowed. Releases hydrogen cyanide upon hydrolysis.	[7][8][9][10]
2-Benzamidobenzoic acid	579-93-1	Data not available	

It is important to note that hydrolysis of **Bentranil** could potentially lead to the formation of 2-aminobenzonitrile and benzoic acid, or through another rearrangement, benzoyl cyanide and anthranilic acid. The presence of a cyanide group in some of these potential breakdown products is a significant toxicological concern.

Genotoxicity and Carcinogenicity

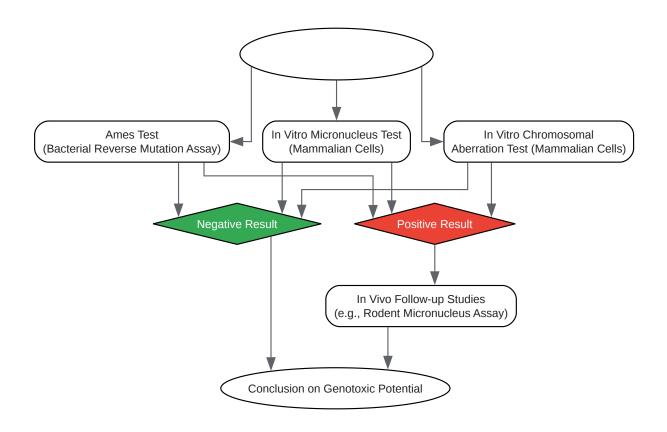
There is no specific information available in the searched literature regarding the genotoxicity or carcinogenicity of **Bentranil** or its metabolites. Standard genotoxicity assays would include the Ames test for bacterial reverse mutation, in vitro and in vivo micronucleus assays, and chromosomal aberration tests. Carcinogenicity is typically assessed through long-term rodent bioassays.



Experimental Workflows

The following diagrams illustrate standard experimental workflows relevant to the toxicological assessment of a compound like **Bentranil**.

In Vitro Genotoxicity Testing Workflow

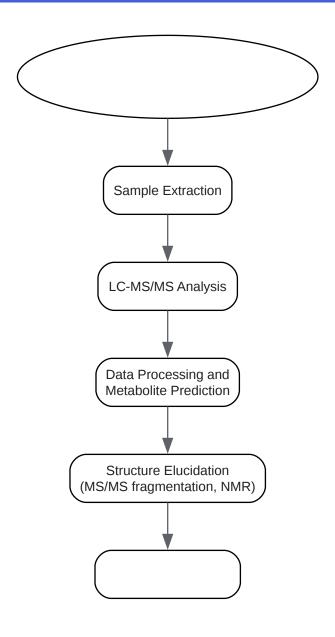


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Caption: Standard workflow for in vitro genotoxicity assessment.

Metabolite Identification Workflow





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Caption: General workflow for in vitro metabolite identification.

Conclusion

The available data on the toxicological profile of **Bentranil** is sparse and primarily indicates irritant properties. There is a significant lack of quantitative data on acute and chronic toxicity, as well as genotoxicity and carcinogenicity. Based on the metabolism of related benzoxazinoid compounds, the metabolic pathway of **Bentranil** is predicted to involve hydroxylation, hydrolysis, and subsequent conjugation. Some potential breakdown products, such as benzoyl cyanide, are of toxicological concern due to the possible release of cyanide. Further



experimental studies are required to fully characterize the toxicological profile of **Bentranil** and its metabolites to conduct a comprehensive risk assessment.

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